molecular formula C8H13N3S B13258606 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine

Cat. No.: B13258606
M. Wt: 183.28 g/mol
InChI Key: WAGKHVWHXZRBRN-UHFFFAOYSA-N
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Description

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine ( 1567082-76-1) is a high-value chemical building block incorporating both a pyrrolidine and a 1,3-thiazole heterocycle, making it a compound of significant interest in medicinal chemistry and drug discovery research. The molecular formula is C8H13N3S, with a molecular weight of 183.27 g/mol . The core research value of this compound lies in its hybrid structure. The thiazole ring is a privileged scaffold in medicinal chemistry, frequently investigated for its diverse biological activities. Scientific literature indicates that thiazole and pyrrolidine derivatives are often explored as potential anti-inflammatory and analgesic agents, with some compounds demonstrating activity in preclinical models . Furthermore, thiazole-containing molecular frameworks are consistently studied for their antibacterial properties, with some novel hybrids showing enhanced activity against various bacterial strains . The integration of the 1,3-thiazol-5-yl moiety onto a pyrrolidine amine scaffold provides researchers with a versatile intermediate for constructing more complex molecules targeting various therapeutic areas. This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. For specific storage and handling conditions, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine

InChI

InChI=1S/C8H13N3S/c1-11-3-2-6(9)8(11)7-4-10-5-12-7/h4-6,8H,2-3,9H2,1H3

InChI Key

WAGKHVWHXZRBRN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CN=CS2)N

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidin-3-amine Core

The pyrrolidin-3-amine core can be synthesized or functionalized via:

  • Reductive amination of 3-pyrrolidinone derivatives using borane complexes (BH3-Me2S).
  • Amide reduction strategies starting from corresponding amides using borane reagents under controlled temperature (0–60 °C).
  • Protection and deprotection sequences to maintain amine integrity during other functional group transformations.

For example, the reduction of an amide intermediate in tetrahydrofuran (THF) with BH3-Me2S at 0 °C followed by stirring at 60 °C for 6 hours yields the desired amine with high purity after purification by preparative high-performance liquid chromatography (prep-HPLC).

Construction of the Thiazole Ring (if synthesized de novo)

In some routes, the 1,3-thiazole ring is constructed via cyclization reactions involving:

  • Reaction of α-haloketones with thiourea derivatives.
  • Condensation of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
  • Use of iodine and sodium hydroxide in aqueous media at elevated temperatures (20–110 °C) to facilitate ring closure and oxidation steps.

These methods provide the thiazole ring with substituents positioned for further coupling to the pyrrolidine moiety.

Solid Dispersion Preparation for Pharmaceutical Applications

The compound can be formulated as a solid dispersion with excipients such as microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) to improve solubility and bioavailability. The process involves:

  • Mixing the compound with the carrier.
  • Controlled drying and milling to obtain a uniform dispersion.
  • This step is crucial for pharmaceutical development but also requires the compound in pure, well-characterized form.

Summary Table of Key Preparation Methods

Step Method Description Key Reagents & Conditions Outcome / Notes
1 Palladium-catalyzed cross-coupling of 2-halopyrrolidine with thiazolyl boronic acid Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, N_2 atmosphere Efficient C-C bond formation, high regioselectivity
2 Reductive amination or amide reduction to install pyrrolidin-3-amine BH3-Me2S in THF, 0–60 °C, prep-HPLC purification High purity amine product
3 Thiazole ring synthesis from α-haloketones and thioureas I_2, NaOH, aqueous media, 20–110 °C Formation of 1,3-thiazole ring suitable for coupling
4 Solid dispersion preparation for formulation Mixing with MCC or HPMC, drying, milling Enhances pharmaceutical properties

Research Discoveries and Optimization Insights

  • The use of palladium-catalyzed coupling has been optimized for various heterocyclic systems, including thiazoles and pyrrolidines, providing a versatile platform for analog synthesis.
  • Borane-mediated reductions are favored due to their mild conditions and selectivity, minimizing side reactions and preserving stereochemistry.
  • Solid dispersion techniques are critical for enhancing the solubility of heterocyclic amines, which often suffer from poor aqueous solubility.
  • Novel intermediates described in patent literature provide improved yields and purities, facilitating scale-up and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine

  • Structure : Contains a thiazole ring substituted with ethyl (C4) and methyl (C2) groups, linked to a primary amine via a methylene bridge.
  • Physicochemical Properties : Molecular weight = 156.25 g/mol; molecular formula = C₇H₁₂N₂S .

Dimethyl[(1,3-thiazol-5-yl)methyl]amine

  • Structure : Features a thiazole-5-yl group connected to a dimethylamine via a methylene linker.
  • Key Differences : Tertiary amine (vs. secondary/primary in the target compound) and absence of a pyrrolidine ring. This may reduce steric hindrance and alter solubility.
  • Physicochemical Properties : Molecular weight = 142.22 g/mol; molecular formula = C₆H₁₀N₂S .

2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine

  • Structure : Pyrrolidine ring linked to a thiazol-5-amine via an oxygen atom.
  • Physicochemical Properties : Molecular weight = 199.27 g/mol; molecular formula = C₈H₁₃N₃OS .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity
1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine (Target) C₉H₁₅N₃S ~197.3 (estimated) Pyrrolidine, thiazole, amine Kinase inhibition, receptor modulation (inferred)
1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine C₇H₁₂N₂S 156.25 Thiazole, primary amine Unknown
Dimethyl[(1,3-thiazol-5-yl)methyl]amine C₆H₁₀N₂S 142.22 Thiazole, tertiary amine Solubility enhancer, ligand
2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine C₈H₁₃N₃OS 199.27 Pyrrolidine, ether, amine Conformational flexibility

Biological Activity

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique combination of a thiazole ring and a pyrrolidine ring, which contributes to its interaction with various biological targets. Its molecular formula is C8H10N3SC_8H_{10}N_3S with a molecular weight of 197.30 g/mol .

Antimicrobial Properties

The thiazole moiety in 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine has been linked to several antimicrobial activities. Studies indicate that derivatives of thiazole exhibit significant activity against various microorganisms, including bacteria and fungi. For example, compounds structurally related to 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine have shown potent effects against Candida albicans and Aspergillus niger , with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .

Anticancer Activity

Research suggests that compounds containing the thiazole structure can also exhibit anticancer properties. The presence of the thiazole ring is known to enhance the binding affinity to cancer-related targets, potentially leading to apoptosis in cancer cells. For instance, various thiazole derivatives have been documented to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine. Modifications on the thiazole or pyrrolidine rings can significantly influence its pharmacological profile. For example, substituting different groups at specific positions has been shown to enhance or diminish antibacterial and antifungal activity .

Modification Biological Activity Comments
Electron-withdrawing groups at position 2Increased antibacterial activityEnhances lipophilicity and receptor binding
Methyl substitution on pyrrolidineVaries activity against cancer cell linesSpecific substitutions can lead to selective toxicity
Hydrophobic moietiesImproved interaction with lipid membranesFacilitates penetration into bacterial cells

Case Study 1: Antibacterial Activity Assessment

In a study evaluating the antibacterial efficacy of thiazole derivatives, 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli . The results indicated that this compound exhibited MIC values comparable to standard antibiotics like ciprofloxacin, suggesting its potential as an antibacterial agent .

Case Study 2: Antifungal Potency

Another investigation focused on the antifungal properties of thiazole derivatives showed that compounds similar to 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine demonstrated significant activity against various fungal strains. The MIC values ranged from 0.7 to 15.62 μg/mL against species like Micrococcus luteus and Bacillus spp , indicating strong antifungal potential .

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